molecular formula C10H16ClN5O2 B4159983 7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride

7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride

Cat. No.: B4159983
M. Wt: 273.72 g/mol
InChI Key: JORNGWJWCSODNF-UHFFFAOYSA-N
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Description

7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride is a chemical compound with a molecular formula of C10H16N4O2·HCl. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.

Properties

IUPAC Name

7-(3-aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2.ClH/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)5-3-4-11;/h6H,3-5,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORNGWJWCSODNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride typically involves the reaction of 1,3-dimethylxanthine with 3-aminopropylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as chlorine and bromine, are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various analytical techniques to study the properties and behavior of purine derivatives.

Biology: The compound is used in biological research to investigate the role of purine derivatives in cellular processes. It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways involving purines.

Medicine: In medicine, the compound has potential therapeutic applications due to its structural similarity to biologically active purines. It is being explored for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of 7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in purine metabolism, thereby affecting cellular processes that depend on purine derivatives.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with structural similarities to the compound.

    Theobromine (3,7-dimethylxanthine): Another purine derivative with stimulant properties.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases due to its bronchodilator effects.

Uniqueness: 7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride is unique due to the presence of the 3-aminopropyl group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride
Reactant of Route 2
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7-(3-Aminopropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride

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